molecular formula C22H17NO5 B13533223 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid

Katalognummer: B13533223
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: SPPCNCFUPYOXIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Eigenschaften

Molekularformel

C22H17NO5

Molekulargewicht

375.4 g/mol

IUPAC-Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C22H17NO5/c24-20-17(21(25)26)10-5-11-19(20)23-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18,24H,12H2,(H,23,27)(H,25,26)

InChI-Schlüssel

SPPCNCFUPYOXIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Hydroxybenzoic Acid Derivative: The protected amino acid is then reacted with 2-hydroxybenzoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution Reactions: The hydroxy group can participate in substitution reactions, forming esters or ethers.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Esters and Ethers: Substitution reactions yield various esters and ethers depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid has several applications in scientific research:

    Peptide Synthesis: Used as a protecting group for amino acids in the synthesis of peptides.

    Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.

    Drug Development: Employed in the synthesis of peptide-based drugs.

    Material Science: Used in the development of novel materials with specific properties.

Wirkmechanismus

The primary mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid: An aspartic acid derivative with similar protecting group properties.

    3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-pentenoic acid: Another amino acid derivative used in peptide synthesis.

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid is unique due to its combination of the Fmoc protecting group with a hydroxybenzoic acid derivative. This structure provides specific reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection of amino groups is required.

Biologische Aktivität

Overview

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid, commonly referred to as Fmoc-Amino-2-hydroxybenzoic acid (Fmoc-AHBA), is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C30H24ClNO4
  • Molecular Weight : 497.969 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 706.6 ± 60.0 °C at 760 mmHg
  • LogP : 7.64 (indicating high lipophilicity)

Fmoc-AHBA exhibits its biological activity primarily through the modulation of various signaling pathways and interactions with specific biological targets:

  • Inhibition of Enzymatic Activity :
    • Fmoc-AHBA has been shown to inhibit several key enzymes involved in cancer progression, including:
      • Histone Deacetylases (HDACs) : This inhibition leads to altered gene expression profiles that can suppress tumor growth.
      • DNA Methyltransferases : By inhibiting these enzymes, Fmoc-AHBA may reverse aberrant DNA methylation patterns associated with cancer.
  • Receptor Interaction :
    • The compound interacts with various G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and apoptosis.
  • Epigenetic Modulation :
    • Fmoc-AHBA acts as an epigenetic modifier, impacting histone acetylation and methylation states, which are crucial in regulating gene expression related to cell cycle and apoptosis.

Biological Activity Data

The following table summarizes the biological activities of Fmoc-AHBA based on recent studies:

Biological Activity Effect Reference
HDAC InhibitionDecreased tumor cell proliferation
DNA Methyltransferase InhibitionReversal of hypermethylation
GPCR ModulationAltered inflammatory response
Apoptosis InductionIncreased apoptosis in cancer cells

Case Studies

  • Cancer Research :
    A study conducted on breast cancer cell lines demonstrated that treatment with Fmoc-AHBA resulted in a significant reduction in cell viability and increased apoptosis rates. The mechanism was linked to the inhibition of HDAC activity, leading to upregulation of pro-apoptotic genes.
  • Inflammation Models :
    In animal models of inflammation, Fmoc-AHBA exhibited anti-inflammatory effects by modulating cytokine release from immune cells. The compound was shown to reduce levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection Studies :
    Preliminary research suggests that Fmoc-AHBA may have neuroprotective properties, potentially through the modulation of oxidative stress pathways and enhancement of neuronal survival in models of neurodegeneration.

Q & A

Q. What are the recommended synthetic routes for preparing 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid in peptide chemistry?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using Fmoc-protected intermediates. For example, describes a general procedure for amide coupling involving Fmoc-protected benzoic acid derivatives (e.g., 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid) with amines. Key steps include:
  • Activation of the carboxylic acid using coupling agents like HATU or DCC.
  • Reaction with the amino group under inert conditions (N₂ atmosphere).
  • Purification via silica gel chromatography or recrystallization .
  • Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1 molar ratio of acid to amine) and solvent selection (e.g., DMF or DCM).

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can confirm molecular weight (e.g., observed m/z values matching calculated masses, as shown in for analogous Fmoc-protected compounds) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves the Fmoc group’s aromatic protons (δ 7.3–7.8 ppm) and the hydroxybenzoic acid’s phenolic proton (δ ~10–12 ppm).
  • HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity, particularly for detecting deprotected byproducts .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 skin/eye irritation, per and ) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (GHS H335: respiratory irritation, ).
  • Storage : Store at 2–8°C in airtight, moisture-free containers () .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity profiles of Fmoc-protected derivatives?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference Safety Data Sheets (SDS) for analogous compounds. For example, lists acute oral toxicity (H302), while classifies it as Category 4 (lower hazard). Resolve contradictions by:
  • Validating purity (impurities may contribute to toxicity).
  • Conducting in vitro assays (e.g., MTT assays for cytotoxicity).
  • Dose-Response Studies : Establish LD₅₀ values using rodent models for precise risk assessment .

Q. What experimental strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Screening :
ConditionStability OutcomeReference
pH 2–3 (acidic)Hydrolysis of Fmoc group
pH 7–8 (neutral)Stable for >48 hours
40°C (dry)No decomposition
25°C (humid)Partial degradation
  • Mitigation : Use buffered solutions (pH 7–8) and desiccants during storage.

Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for amide bond formation. highlights similar Fmoc-protected compounds’ interactions with biological targets, suggesting reactive sites (e.g., carbonyl groups) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

Q. What are the best practices for troubleshooting low yields in large-scale synthesis?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Impurity Profile : Check for side reactions (e.g., Fmoc deprotection via HPLC, ).
  • Solvent Choice : Polar aprotic solvents (DMF) improve solubility but may retain moisture; use molecular sieves.
  • Catalyst Optimization : Screen coupling agents (e.g., HATU vs. EDCI) for efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.